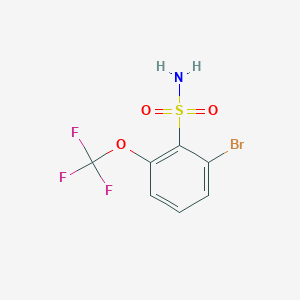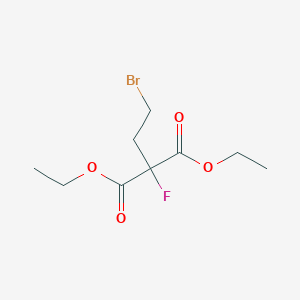
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester, also known as 3PTQ-CAME, is a synthetic compound that has been studied for its various applications in scientific research. It is a member of the quinoline carboxylic acid family and has been used in various biochemical and physiological studies.
科学的研究の応用
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been used in various scientific research applications. It has been used to study the biochemical and physiological effects of various compounds. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins. Additionally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been used to study the effects of various hormones on the body, such as cortisol.
作用機序
The mechanism of action of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor (GPCR) family, which is responsible for many physiological processes in the body. It is also believed to interact with other receptor families, such as the serotonin receptor family.
Biochemical and Physiological Effects
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been studied for its biochemical and physiological effects on the body. It has been found to have a variety of effects on the body, including an anti-inflammatory effect, an anti-cancer effect, an anti-depressant effect, and an anti-oxidant effect. Additionally, it has been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The use of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester in laboratory experiments has several advantages. It is a relatively stable compound and is easy to synthesize. Additionally, it is relatively non-toxic and has been found to have a variety of beneficial effects on the body. However, there are some limitations to its use in laboratory experiments. For example, it has been found to be relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, its effects on the body are not yet fully understood, so it is important to use caution when using 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester in laboratory experiments.
将来の方向性
There are several potential future directions for the use of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester. One potential direction is to further study its effects on the body and its potential therapeutic applications. Additionally, it could be used to further study the effects of various environmental toxins on the body and to develop new methods for reducing the risk of environmental toxicity. Additionally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester could be used to study the effects of various hormones on the body and to develop new methods for regulating hormone levels. Finally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester could be used to develop new methods for treating various diseases and conditions, such as cancer and depression.
合成法
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester can be synthesized using a variety of methods. One common method is the reaction of 3-phenyl-2-trifluoromethyl-7-quinolinecarboxylic acid with methyl ester. This reaction is conducted at room temperature in an inert atmosphere, such as nitrogen or argon, and yields the desired product. The reaction can also be conducted in a solvent, such as ethanol, to improve the yield.
特性
IUPAC Name |
methyl 3-phenyl-2-(trifluoromethyl)quinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-24-17(23)13-8-7-12-9-14(11-5-3-2-4-6-11)16(18(19,20)21)22-15(12)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQMJOXAQPYJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)

